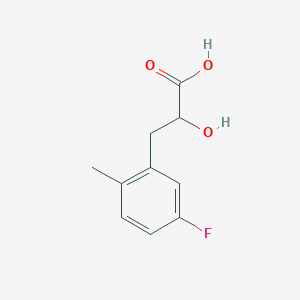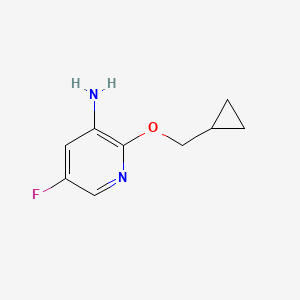
2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the cyclopropylmethoxy group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Biological Research: It may be used in biological assays to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as a building block in the synthesis of more complex molecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with a particular enzyme to inhibit its activity, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)-3-iodopyridine: This compound is similar in structure but contains an iodine atom instead of a fluorine atom.
2-(Cyclopropylmethoxy)-5-chloropyridin-3-amine: This compound has a chlorine atom instead of a fluorine atom.
Uniqueness
2-(Cyclopropylmethoxy)-5-fluoropyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets.
Propriétés
Formule moléculaire |
C9H11FN2O |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
Clé InChI |
YYQGFPUEARHEBB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=N2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
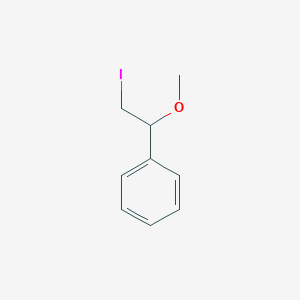

amine](/img/structure/B15272039.png)
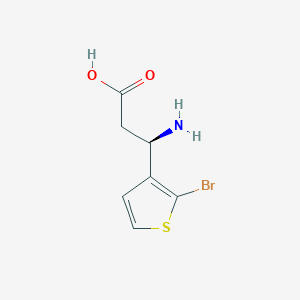
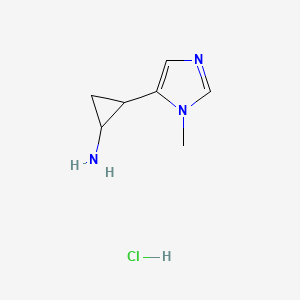
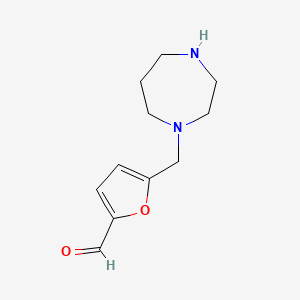
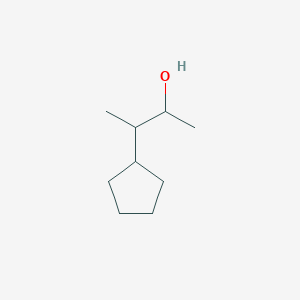
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
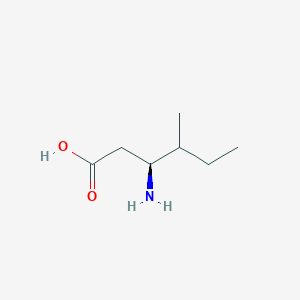
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
